molecular formula C18H12F3NO B5713514 2-(4-Phenylphenoxy)-5-(trifluoromethyl)pyridine

2-(4-Phenylphenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B5713514
M. Wt: 315.3 g/mol
InChI Key: ZEXPJVKNTIFJFJ-UHFFFAOYSA-N
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Description

2-(4-Phenylphenoxy)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a phenylphenoxy group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylphenoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Phenylphenoxy Intermediate: The initial step involves the preparation of the phenylphenoxy intermediate. This can be achieved through the reaction of phenol with bromobenzene in the presence of a base such as potassium carbonate, resulting in the formation of 4-phenylphenol.

    Coupling with Pyridine Derivative: The next step involves the coupling of the phenylphenoxy intermediate with a pyridine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the phenylphenoxy intermediate is reacted with a trifluoromethylpyridine boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylphenoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.

Scientific Research Applications

2-(4-Phenylphenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The phenylphenoxy and trifluoromethyl groups contribute to its unique chemical properties, allowing it to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: This compound shares structural similarities with 2-(4-Phenylphenoxy)-5-(trifluoromethyl)pyridine but has different functional groups attached to the pyridine ring.

    Bitertanol: Another compound with a phenylphenoxy group, used in various chemical and industrial applications.

Uniqueness

This compound is unique due to the presence of both the phenylphenoxy and trifluoromethyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

2-(4-phenylphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)15-8-11-17(22-12-15)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXPJVKNTIFJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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